molecular formula C16H14ClNO4 B2516040 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 718602-63-2

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2516040
CAS No.: 718602-63-2
M. Wt: 319.74
InChI Key: JRBDVSMJAZVOTF-UHFFFAOYSA-N
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Description

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-(2-chloro-4-formylphenoxy)acetic acid: This can be achieved by reacting 2-chloro-4-formylphenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The resulting 2-(2-chloro-4-formylphenoxy)acetic acid is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-(2-carboxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide.

    Reduction: 2-(2-chloro-4-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide.

    Substitution: 2-(2-substituted-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide.

Scientific Research Applications

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-formylphenoxy)propanoic acid
  • 2-(2-chloro-4-formylphenoxy)ethanol
  • 2-(2-chloro-4-formylphenoxy)acetic acid

Uniqueness

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both the chloro and formyl groups on the phenoxy ring, as well as the methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-13-5-3-12(4-6-13)18-16(20)10-22-15-7-2-11(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBDVSMJAZVOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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